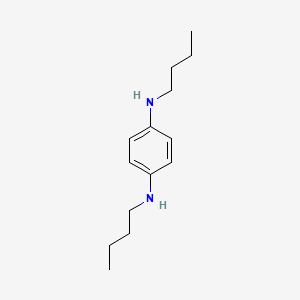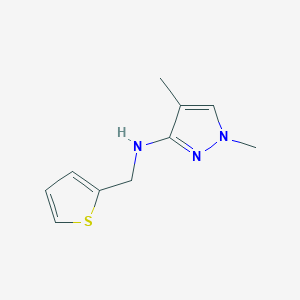![molecular formula C14H19N3O B11729390 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol CAS No. 1856073-63-6](/img/structure/B11729390.png)
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-4-amine with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce a variety of ethers or esters.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
The presence of the phenolic group in 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol imparts unique chemical properties, such as the ability to participate in hydrogen bonding and undergo specific chemical reactions
特性
CAS番号 |
1856073-63-6 |
|---|---|
分子式 |
C14H19N3O |
分子量 |
245.32 g/mol |
IUPAC名 |
3-[[(3-methyl-1-propylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-3-7-17-10-14(11(2)16-17)15-9-12-5-4-6-13(18)8-12/h4-6,8,10,15,18H,3,7,9H2,1-2H3 |
InChIキー |
CYWHONQDLDPLCI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11729314.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729321.png)


![2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile](/img/structure/B11729338.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729344.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11729349.png)
![heptyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729354.png)
![2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11729362.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine](/img/structure/B11729368.png)

![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729385.png)

![O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11729411.png)
